molecular formula C19H18N4O2 B2993250 2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide CAS No. 1984183-74-5

2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide

Cat. No.: B2993250
CAS No.: 1984183-74-5
M. Wt: 334.379
InChI Key: PSCGJHYXXGMSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzamide core and a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl-substituted phenyl group on the amide nitrogen. The triazolopyridine moiety is a bicyclic heterocycle known for its role in kinase inhibition and other therapeutic applications, while the hydroxyl group may enhance hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-hydroxy-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-16-6-2-1-5-15(16)19(25)20-14-10-8-13(9-11-14)18-22-21-17-7-3-4-12-23(17)18/h1-2,5-6,8-11,24H,3-4,7,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGJHYXXGMSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the benzamide core, the aryl/heteroaryl group attached to the amide nitrogen, and modifications to the triazolopyridine system. Below is a detailed analysis based on patent examples and related compounds (–7):

Substituent Variations on the Benzamide Core

  • Hydroxyl vs. Halogen/Alkoxy Groups :
    The target compound’s 2-hydroxy group contrasts with halogen (e.g., 5-chloro in Example 284) or alkoxy substituents (e.g., trifluoropropoxy in Example 284, cyclohexylethoxy in ) observed in analogs. Hydroxyl groups can improve solubility and hydrogen-bonding capacity but may reduce metabolic stability compared to halogens or electron-withdrawing alkoxy groups .
  • Fluoro Substituents :
    Analogs like 5-fluoro-N-(3-fluoro-2-methylphenyl)-4-(3-oxo-triazolopyridin-2-yl)benzamide () use fluorine to enhance lipophilicity and bioavailability. Fluorine’s electronegativity may improve target binding but could increase toxicity risks relative to the hydroxyl group .

Variations in the Aryl/Heteroaryl Amide Group

  • Phenyl vs. Heteroaryl Groups :
    The target compound’s phenyl group is substituted with a triazolopyridine, whereas analogs employ pyridazine (Example 285), pyridin-2-yl (), or trifluoromethylphenyl groups (). Heteroaryl groups like pyridazine may enhance solubility or alter binding kinetics in kinase targets .
  • Amino-Substituted Phenyl Groups: Compounds such as N-(4-amino-2-methylphenyl)-5-fluoro-4-(3-oxo-triazolopyridin-2-yl)benzamide () introduce amino groups, which can improve water solubility but may require protective strategies to prevent oxidation .

Triazolopyridine Modifications

  • Oxo Substituents :
    Many analogs (e.g., Examples 284–285) include a 3-oxo group on the triazolopyridine ring, which may participate in hydrogen bonding or affect tautomerization states critical for target engagement .

Structural and Functional Comparison Table

Compound Benzamide Substituents Aryl/Heteroaryl Group Triazolopyridine Modifications Key Inferences Source
Target Compound 2-hydroxy 4-(5,6,7,8-tetrahydrotriazolopyridin-3-yl)phenyl Tetrahydro, no oxo group Balanced solubility and flexibility N/A
Example 284: 5-chloro-N-[2-(difluoromethyl)phenyl]-...benzamide 5-chloro, trifluoropropoxy 2-(difluoromethyl)phenyl 3-oxo, tetrahydro Enhanced lipophilicity, metabolic resistance
Example 285: 5-chloro-N-(4-methylpyridazin-3-yl)-...benzamide 5-chloro, trifluoropropoxy 4-methylpyridazin-3-yl 3-oxo, tetrahydro Improved solubility via heteroaryl
: 5-fluoro-N-(3-methylpyridin-2-yl)-...benzamide 5-fluoro, cyclohexylethoxy 3-methylpyridin-2-yl 3-oxo, tetrahydro Fluorine enhances bioavailability
: N-(4-amino-2-methylphenyl)-5-fluoro-...benzamide 5-fluoro, pentan-2-yloxy 4-amino-2-methylphenyl 3-oxo, tetrahydro Amino group may require protection
: [4-(tetrahydrotriazolopyridin-3-yl)phenyl]amine N/A (amine precursor) 4-(tetrahydrotriazolopyridin-3-yl)phenyl Tetrahydro Highlights synthetic intermediates

Research Implications and Limitations

  • Activity Data Gaps : The provided evidence lacks explicit IC50, LogP, or pharmacokinetic data, necessitating caution in extrapolating functional advantages.
  • Patent Focus : Most analogs derive from a single patent (EP 3 532 474 B1), suggesting a shared therapeutic focus (e.g., kinase inhibition) but limiting structural diversity .
  • Supplier Compounds : –7 includes discontinued or precursor compounds, underscoring challenges in triazolopyridine derivative synthesis and commercial availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.